molecular formula C8H9N2O- B8697724 [2-(3-Aminophenyl)-2-oxoethyl]azanide

[2-(3-Aminophenyl)-2-oxoethyl]azanide

Cat. No. B8697724
M. Wt: 149.17 g/mol
InChI Key: XWVJDSHTRAUYAV-UHFFFAOYSA-N
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Patent
US06444849B1

Procedure details

Phenylisocyanate (209 mg) and 3-aminobenzoylmethylamide (239 mg) were dissolved in dimethylformamide (2 ml). After starring for 6 hours at room temperature, dilute hydrochloric acid (15 ml) was added. The obtained crystals were filtered and washed with water to obtain crude crystals. The crude crystals were dried under reduced pressure and added to ethyl acetate (8 ml), and the mixture was heated under reflux for 10 minutes. The mixture was cooled to room temperature, and the crystals were collected by filtration and washed with ethyl acetate to obtain the desired compound (386 mg, yield 90%).
Quantity
209 mg
Type
reactant
Reaction Step One
Quantity
239 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]=[C:8]=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:10][C:11]1[CH:12]=[C:13]([CH:18]=[CH:19][CH:20]=1)C(C[NH-])=O.Cl.[CH3:22][N:23](C)[CH:24]=[O:25]>>[CH3:22][NH:23][C:24]([C:3]1[CH:2]=[C:1]([NH:7][C:8]([NH:10][C:11]2[CH:20]=[CH:19][CH:18]=[CH:13][CH:12]=2)=[O:9])[CH:6]=[CH:5][CH:4]=1)=[O:25]

Inputs

Step One
Name
Quantity
209 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
239 mg
Type
reactant
Smiles
NC=1C=C(C(=O)C[NH-])C=CC1
Name
Quantity
2 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The obtained crystals were filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to obtain crude crystals
CUSTOM
Type
CUSTOM
Details
The crude crystals were dried under reduced pressure
ADDITION
Type
ADDITION
Details
added to ethyl acetate (8 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
the crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CNC(=O)C=1C=C(C=CC1)NC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 386 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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